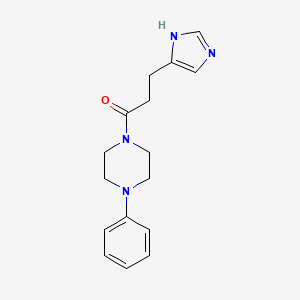
3-(1H-imidazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-imidazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as IPP, and it has been synthesized using different methods. The purpose of
作用機序
The mechanism of action of IPP is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor. This compound has been shown to increase dopamine release in the striatum, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
IPP has been shown to have various biochemical and physiological effects, including the modulation of dopamine release in the striatum. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, IPP has been shown to have a potential role in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of cocaine in animal models.
実験室実験の利点と制限
IPP has several advantages for lab experiments, including its high yield and purity. This compound is also relatively easy to synthesize, which makes it a useful tool for studying the dopamine D2 receptor. However, the limitations of IPP include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of IPP, including the development of more potent and selective ligands for the dopamine D2 receptor. Additionally, future studies may focus on the potential therapeutic applications of IPP, including its role in the treatment of drug addiction and depression. Further research is also needed to fully understand the mechanism of action of IPP and its potential side effects.
Conclusion:
In conclusion, IPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and it has been shown to have various biochemical and physiological effects. IPP has several advantages for lab experiments, including its high yield and purity, but it also has limitations that need to be addressed. Future studies may focus on the development of more potent and selective ligands for the dopamine D2 receptor and the potential therapeutic applications of IPP.
合成法
IPP can be synthesized using different methods, including the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with imidazole in the presence of a catalyst. Another method involves the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with imidazole-5-carboxaldehyde in the presence of a reducing agent. The yield of IPP using these methods is relatively high, and the purity of the compound can be increased using various purification techniques.
科学的研究の応用
IPP has been used in various scientific research applications, including as a ligand for the dopamine D2 receptor. This compound has also been used to study the interaction between dopamine receptors and G protein-coupled receptors. IPP has been shown to have an affinity for the dopamine D2 receptor, which makes it a potential tool for studying the role of this receptor in various physiological processes.
特性
IUPAC Name |
3-(1H-imidazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(7-6-14-12-17-13-18-14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHOYFWOEAKRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)



![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)
![1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)
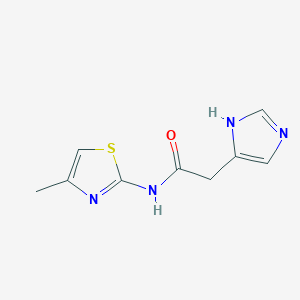
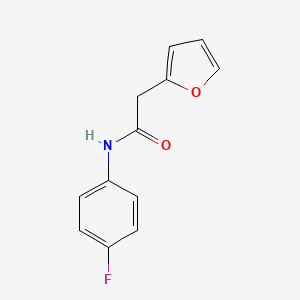

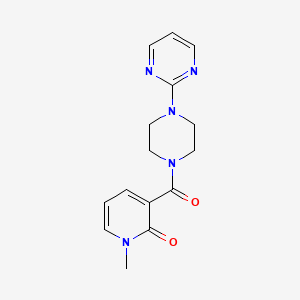
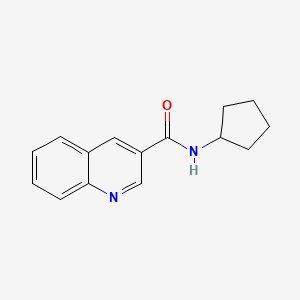
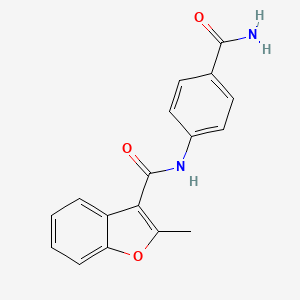
![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)